molecular formula C7H7N3O B1436616 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 89792-11-0

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B1436616
CAS RN: 89792-11-0
M. Wt: 149.15 g/mol
InChI Key: ZFUQHMCXUYLASE-UHFFFAOYSA-N
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Description

“2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are known for their intriguing structures and exceptional biological activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . A mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl piperazine was refluxed in ethanol for 2 hours .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Chemical Reactions Analysis

The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region .

Scientific Research Applications

1. FLT3 and CDK Inhibition for Antiproliferative Activities The compound has been utilized in the design and synthesis of derivatives that exhibit significant inhibition of FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinases), which are important targets in cancer therapy due to their roles in cell proliferation. These derivatives have shown promising antiproliferative activities, making them potential candidates for cancer treatment .

Intermediate for Janus Kinase Inhibitors

It serves as a crucial intermediate in the preparation of Janus kinase inhibitors like INCB018424, which are used to treat conditions such as myelofibrosis and rheumatoid arthritis. It is also used as an intermediate for Baricitinib, a medication used for treating rheumatoid arthritis .

HPK1 Inhibition

The compound forms the basis for a series of HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors. HPK1 is a kinase involved in T-cell signaling, and its inhibition can enhance immune responses against tumors. One such derivative showed potent inhibitory activity with favorable selectivity within a panel of kinases .

JAK1 Selective Inhibition

Based on this compound’s core scaffold, researchers have identified derivatives that act as selective inhibitors for JAK1 (Janus Kinase 1), which plays a role in cytokine signaling and is implicated in various inflammatory and autoimmune diseases .

Novel Derivatives for Therapeutic Applications

The compound has been used to create novel derivatives that could serve as potential therapeutic agents. These derivatives have been patented, indicating their significance in medicinal chemistry and potential applications in treating various diseases .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in immune function and inflammation .

Mode of Action

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity . This results in the suppression of the JAK-STAT signaling pathway, thereby modulating immune responses and inflammation .

Biochemical Pathways

The inhibition of JAK1 by 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one impacts the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .

Pharmacokinetics

The pharmacokinetic properties of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one were optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, which is crucial for its efficacy .

Result of Action

The inhibition of JAK1 by 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one leads to the modulation of immune responses and inflammation . This can have potential therapeutic effects in conditions where these processes are dysregulated .

Action Environment

The action of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Therefore, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .

Safety and Hazards

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds with IC50 values in the 0.252–0.281 mM range . Acute-toxicity studies in mice show that compound 50 (LD50: 186 mg/kg) is safer than AT7519 (32 mg/kg) .

Future Directions

The synthesized analogs’ in vitro biological assessments, ADMET, molecular docking, and MD modelling reveal that these hybrid analogs may be employed in the development of future antidiabetic drugs .

properties

IUPAC Name

2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQHMCXUYLASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408230
Record name 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

CAS RN

89792-11-0
Record name 3,7-Dihydro-2-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89792-11-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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